molecular formula C14H18ClNO3 B2845978 (E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one CAS No. 172739-46-7

(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one

Cat. No. B2845978
CAS RN: 172739-46-7
M. Wt: 283.75
InChI Key: PUBDJEOOACQIJD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one, also known as “CDP-Choline”, is a cholinergic compound that has been used in scientific research for over 40 years. It is a pro-drug of the neurotransmitter acetylcholine and is used to enhance cognitive and motor functions. CDP-Choline is a key component in the synthesis of phosphatidylcholine, a major component of cell membranes, and is also a precursor for the synthesis of other phospholipids. CDP-Choline has been studied extensively in animals and humans, and its potential applications in scientific research are vast.

Scientific Research Applications

Optical and Electronic Applications

  • Nonlinear Optical Properties : A study on novel chalcone derivative compounds, including compounds similar to the queried chemical, showed that they exhibit significant third-order nonlinear optical properties. These compounds demonstrated a transition from saturable absorption to reverse saturable absorption with increasing laser intensity, suggesting potential applications in optical limiting devices (Rahulan et al., 2014).

Synthetic Chemistry and Drug Design

  • Drug Metabolism and Design : Research on DDPH analogs, which are structurally related to the queried compound, focused on modifying the structure to enhance biological activities and stability. This work is significant for the design of α₁-adrenoceptor antagonists, showcasing the role of structural modification in the development of therapeutic agents (Xi et al., 2011).

  • Antidepressant Agent Potential : Derivatives with structural similarities have been synthesized and evaluated for their antidepressant properties. This research highlights the potential psychiatric applications of these compounds, emphasizing their significance in developing new therapeutic agents (Clark et al., 1979).

Material Science and Photophysics

  • Photoluminescent Materials : Investigations into methoxy- and hydroxyl-substituted 2'-aminochalcones, which share a core structural motif with the queried compound, revealed their potent antioxidant activities and distinct photophysical properties. These findings suggest applications in developing new materials with specific optical properties (Sulpizio et al., 2016).

  • Optical Properties and Fluorophore Applications : The synthesis of a compound by reacting 4-(dimethylamino) benzaldehyde with 1-(2-hydroxyphenyl) ethanone under microwave irradiation led to the discovery of powerful fluorophores. These compounds exhibit significant solvatochromic properties and potential as probes in micelle determination, indicating their utility in biochemical and material sciences (Khan et al., 2016).

properties

IUPAC Name

(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-16(2)8-6-13(17)12-5-4-11(10-14(12)18)19-9-3-7-15/h4-6,8,10,18H,3,7,9H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBDJEOOACQIJD-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)OCCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OCCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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